Pyridine, 2-[[4-(1,1-dimethylethyl)-2,6-dimethylphenoxy]methyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyridine, 2-[[4-(1,1-dimethylethyl)-2,6-dimethylphenoxy]methyl]- is a complex organic compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a pyridine ring substituted with a phenoxy group that is further substituted with tert-butyl and dimethyl groups. The unique structure of this compound makes it an interesting subject for various chemical and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pyridine, 2-[[4-(1,1-dimethylethyl)-2,6-dimethylphenoxy]methyl]- typically involves the reaction of 2,6-dimethylphenol with tert-butyl chloride in the presence of a base to form 4-(1,1-dimethylethyl)-2,6-dimethylphenol. This intermediate is then reacted with pyridine-2-carboxaldehyde under basic conditions to yield the final product. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or toluene .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
Pyridine, 2-[[4-(1,1-dimethylethyl)-2,6-dimethylphenoxy]methyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced pyridine derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Hydrogen gas, palladium catalyst.
Nucleophiles: Sodium hydride, alkyl halides.
Major Products
The major products formed from these reactions include pyridine N-oxides, reduced pyridine derivatives, and various substituted pyridine compounds .
Scientific Research Applications
Pyridine, 2-[[4-(1,1-dimethylethyl)-2,6-dimethylphenoxy]methyl]- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Mechanism of Action
The mechanism of action of Pyridine, 2-[[4-(1,1-dimethylethyl)-2,6-dimethylphenoxy]methyl]- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Pyridine, 2-bromo-4-(1,1-dimethylethyl)-6-methyl-: Similar in structure but contains a bromine atom at the 2-position.
Pyridine, 2,6-bis(1,1-dimethylethyl)-: Contains two tert-butyl groups at the 2 and 6 positions.
Pyridine, 4-(1,1-dimethylethyl)-: Contains a single tert-butyl group at the 4-position.
Uniqueness
Pyridine, 2-[[4-(1,1-dimethylethyl)-2,6-dimethylphenoxy]methyl]- is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in various fields .
Properties
CAS No. |
204576-43-2 |
---|---|
Molecular Formula |
C18H23NO |
Molecular Weight |
269.4 g/mol |
IUPAC Name |
2-[(4-tert-butyl-2,6-dimethylphenoxy)methyl]pyridine |
InChI |
InChI=1S/C18H23NO/c1-13-10-15(18(3,4)5)11-14(2)17(13)20-12-16-8-6-7-9-19-16/h6-11H,12H2,1-5H3 |
InChI Key |
OWUYKRCCFAMESN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1OCC2=CC=CC=N2)C)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.